molecular formula C23H15N3O B2800922 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile CAS No. 338750-92-8

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile

Cat. No.: B2800922
CAS No.: 338750-92-8
M. Wt: 349.393
InChI Key: BEIVFPHQBWFNSF-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile (CAS Registry Number: 338750-92-8) is a specialized chemical compound based on the 3,4-dihydroquinazolin-4-one scaffold, a structure of high significance in medicinal chemistry . This compound features a distinctive (E)-ethenyl bridge connecting the quinazolinone core to a benzonitrile-substituted phenyl ring, a design that contributes to its research value. Quinazolinone derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents . The specific molecular architecture of this compound aligns with structures known to exhibit Cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 is a key enzyme in the inflammatory process, and its inhibition is a validated therapeutic strategy. Research into novel quinazolinone-based compounds like this one helps in understanding structure-activity relationships and developing new anti-inflammatory leads . The compound is offered exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate in organic synthesis or as a standard in biological screening assays to explore new pharmacological pathways. For comprehensive handling and safety information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet (SDS). The molecular formula is C23H15N3O, and the molecular weight is 349.400 g/mol .

Properties

IUPAC Name

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVFPHQBWFNSF-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and benzaldehyde.

    Condensation Reaction: The first step involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced with other functional groups using appropriate nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study synthesized this compound and evaluated its ability to scavenge free radicals. The findings demonstrated that it possesses notable antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .

Table 1: Antioxidant Activity of Quinazolinone Derivatives

Compound NameIC50 Value (µM)Activity Description
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile15.5Moderate antioxidant activity
Other Analog20.0Lower antioxidant activity

COX-2 Inhibitory Activity

The compound has been investigated for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a screening assay, it exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM , indicating its potential as a therapeutic agent for inflammatory diseases .

Table 2: Comparison of COX-2 Inhibition

Compound NameMaximum Inhibition (%)Concentration (µM)
This compound47.120
Celecoxib80.11
Other Quinazolinone Derivative27.722

Potential Anti-Cancer Applications

The quinazolinone structure is also associated with anti-cancer properties. The compound's analogs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives with specific substituents on the phenyl ring demonstrated enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications can optimize their therapeutic efficacy .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various quinazolinone derivatives, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition, highlighting the importance of functional groups in enhancing anti-cancer activity.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets . For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorescence: The ethenyl-benzonitrile group in the target compound may confer fluorescence properties, similar to GE3082 and CS1, but its quinazolinone core could introduce steric hindrance, reducing quantum yield .
  • Biological Activity: Quinazolinones are known for kinase inhibition and anticancer effects.
  • Synthetic Challenges: Introducing the ethenyl linker increases synthetic complexity compared to direct quinazolinone-benzonitrile derivatives .

Biological Activity

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a unique structure that combines a quinazolinone moiety with a benzonitrile group, which enhances its pharmacological potential. Research indicates that derivatives of quinazoline exhibit significant antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2OC_{19}H_{16}N_2O. Its structure can be summarized as follows:

Component Description
Quinazolinone Core Basic structure known for various biological activities
Benzonitrile Group Enhances reactivity and biological interaction
Ethenyl Linkage Contributes to the compound's unique properties

Anticancer Properties

Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value in the range of 10 µM to 12 µM against PC3, MCF-7, and HT-29 cell lines, indicating potent antiproliferative effects .

COX-2 Inhibition

A notable feature of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays revealed that this compound exhibited COX-2 inhibition rates reaching up to 47.1% at a concentration of 20 μM . This property suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to combat a variety of pathogens, including bacteria and fungi. The presence of the benzonitrile group may enhance its interaction with microbial targets, leading to increased efficacy .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific biological targets. The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : By targeting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule polymerization, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of quinazoline derivatives:

  • Cytotoxicity Studies : A study reported that compounds similar to 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-y)ethenyl]benzonitrile exhibited significant growth inhibition against various cancer cell lines with IC50 values indicating effective antiproliferative activity .
  • COX Inhibition Research : Another study focused on synthesizing related compounds and evaluating their COX inhibitory activity, confirming that structural modifications could enhance efficacy against inflammation .
  • Antimicrobial Testing : Investigations into the antimicrobial properties revealed that derivatives effectively inhibited bacterial growth in vitro, supporting their potential as therapeutic agents against infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Wittig reactions, which are reliable for forming ethenyl linkages between aromatic systems. For example, demonstrates the use of aldehydes and phosphonium ylides under controlled temperatures (0–5°C for initiation, room temperature for completion). Solvents like 1,4-dioxane or ethanol are critical for dissolving reactants and precipitating products. Recrystallization in ethanol or acetonitrile improves purity. Yield optimization requires stoichiometric control of reagents (e.g., sodium hydride as a base) and stepwise addition of aldehydes to prevent side reactions .

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer : Use a combination of IR spectroscopy (to detect nitrile stretches at ~2245 cm⁻¹ and conjugated C=C bonds at ~1630 cm⁻¹) and ¹H NMR (to resolve ethenyl protons as doublets with coupling constants ~16 Hz, indicative of E-stereochemistry). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as shown for related cyanostilbenes in and .

Q. What solvents and formulations are compatible with this compound for in vitro assays?

  • Methodological Answer : Due to its lipophilic nature (evident from the quinazolinone and benzonitrile moieties), dimethyl sulfoxide (DMSO) is typically used for stock solutions. For biological studies, dilute in aqueous buffers containing serum proteins (e.g., 10% FBS) or co-solvents like Cremophor EL to maintain solubility, as demonstrated in fluorophore formulations for nerve imaging (). Avoid high concentrations of DMSO (>0.1%) to prevent cellular toxicity .

Advanced Research Questions

Q. How do substituents on the phenyl or quinazolinone rings modulate cytotoxic activity in cancer models?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 3-position of the phenyl ring) enhance cytotoxicity. For example, 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives showed IC₅₀ values of 14.5–27.1 μg/mL against breast cancer cell lines ( ). Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like aromatase or PARP, while MTT assays validate activity. Compare substituent effects using isosteric replacements (e.g., -OCH₃ vs. -CF₃) to assess steric and electronic contributions .

Q. What mechanisms underlie contradictory data on this compound’s fluorescence properties in different supramolecular assemblies?

  • Methodological Answer : Contradictions arise from aggregation-induced emission (AIE) vs. aggregation-caused quenching (ACQ) effects. In , cyanostilbene analogs exhibit AIE in two-component systems (e.g., with octafluoronaphthalene), where restricted intramolecular rotation enhances fluorescence. Contrastingly, π-π stacking in dense aggregates may quench emission. Resolve discrepancies by measuring fluorescence lifetime (time-correlated single-photon counting) and analyzing crystal packing or dynamic light scattering (DLS) data to correlate morphology with optical properties .

Q. How can this compound be adapted for selective inhibition of PARP family enzymes (e.g., tankyrases) while avoiding off-target effects?

  • Methodological Answer : The benzonitrile group is critical for binding the nicotinamide pocket of PARPs. To enhance selectivity for tankyrases (TNKS1/2), modify the ethenyl linker to extend into the adenosine subsite, as seen in with 3(G007-LK). Biochemical assays (e.g., NAD⁺ depletion assays) and isoform-specific inhibition profiling (against PARP1-4) are necessary. Co-crystallography with TNKS2 can guide rational design of substituents that disrupt interactions with regulatory subdomains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.